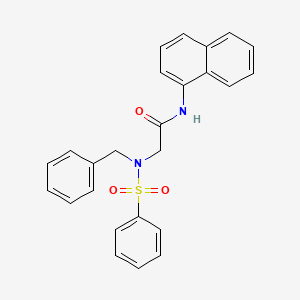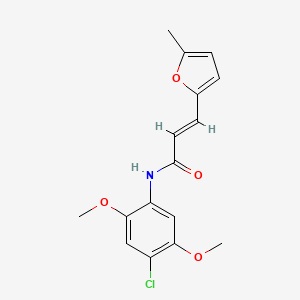![molecular formula C17H26N2O3S B5777771 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide, commonly known as ACEA, is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
ACEA selectively activates the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor, which is primarily expressed in the central nervous system. Activation of the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor by ACEA leads to the inhibition of neurotransmitter release and the modulation of various signaling pathways, resulting in its analgesic, anti-inflammatory, anxiolytic, and anti-obesity effects.
Biochemical and Physiological Effects:
ACEA has been shown to modulate various signaling pathways in the central nervous system, including the G protein-coupled receptor signaling pathway, the mitogen-activated protein kinase signaling pathway, and the cyclic adenosine monophosphate signaling pathway. ACEA has also been shown to regulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACEA is a selective agonist of the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor activation. However, the use of ACEA in lab experiments is limited by its potential off-target effects and the potential for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor desensitization.
Direcciones Futuras
Future research on ACEA should focus on its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and obesity. Further studies are needed to elucidate the underlying mechanisms of action of ACEA and to identify potential off-target effects and limitations of its use in clinical settings. Additionally, the development of novel N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor agonists with improved pharmacological properties and reduced off-target effects should be pursued.
Métodos De Síntesis
ACEA can be synthesized by reacting 4-bromobenzene sulfonamide with 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-(2-methoxyphenyl)ethylamine to form ACEA.
Aplicaciones Científicas De Investigación
ACEA has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and obesity. It has been shown to have analgesic effects in animal models of neuropathic pain and to reduce inflammation in animal models of inflammatory bowel disease. ACEA has also been shown to have anxiolytic effects in animal models of anxiety and to reduce food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
3-cyclohexyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c18-23(21,22)16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKCDKNGTZYRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)

![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)